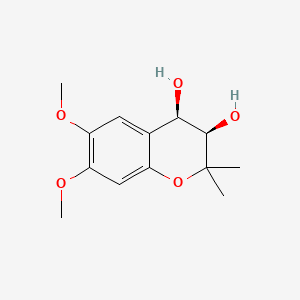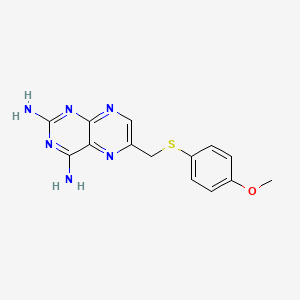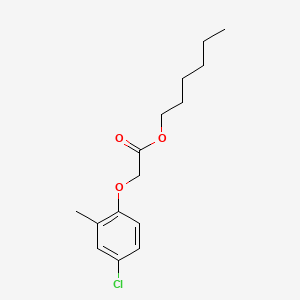
Hexyl (4-chloro-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl (4-chloro-2-methylphenoxy)acetate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a hexyl ester group attached to the (4-chloro-2-methylphenoxy)acetic acid moiety. This compound is known for its herbicidal properties and is used in various agricultural applications to control broad-leaf weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general steps are as follows:
Preparation of (4-chloro-2-methylphenoxy)acetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Esterification: The (4-chloro-2-methylphenoxy)acetic acid is then reacted with hexanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of (4-chloro-2-methylphenoxy)acetic acid are prepared using automated reactors.
Esterification in Continuous Flow Reactors: The esterification process is carried out in continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl (4-chloro-2-methylphenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to (4-chloro-2-methylphenoxy)acetic acid and hexanol.
Oxidation: It can be oxidized to form various by-products depending on the oxidizing agent used.
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and hexanol.
Oxidation: Various oxidized derivatives of the aromatic ring.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
Hexyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: Used as a herbicide to control broad-leaf weeds in cereal crops.
Chemistry: Studied for its reactivity and potential to form various derivatives.
Biology: Investigated for its effects on plant growth and development.
Mécanisme D'action
Hexyl (4-chloro-2-methylphenoxy)acetate exerts its herbicidal effects by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the plant. The compound targets the auxin receptors in plants, disrupting normal growth processes and causing the plant to "grow to death" .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid:
2-ethylhexyl (4-chloro-2-methylphenoxy)acetate: Another ester derivative with similar herbicidal properties.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, volatility, and overall herbicidal efficacy. Compared to other similar compounds, it may offer different application advantages in terms of formulation and environmental impact .
Propriétés
Numéro CAS |
40390-09-8 |
|---|---|
Formule moléculaire |
C15H21ClO3 |
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
hexyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H21ClO3/c1-3-4-5-6-9-18-15(17)11-19-14-8-7-13(16)10-12(14)2/h7-8,10H,3-6,9,11H2,1-2H3 |
Clé InChI |
KQABIXXIKXNUDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


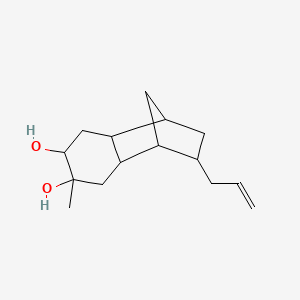
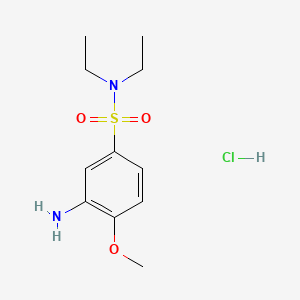
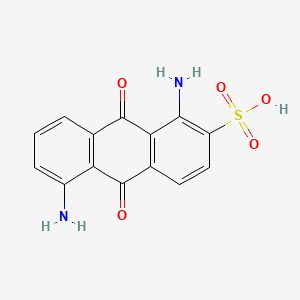

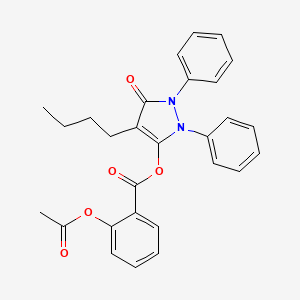

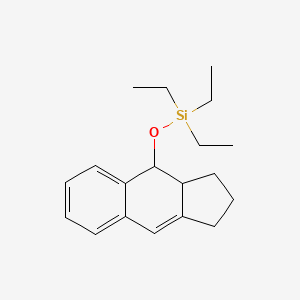
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
